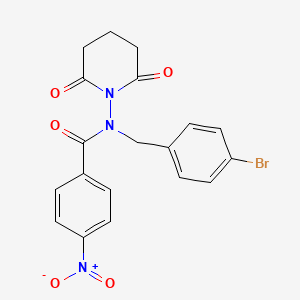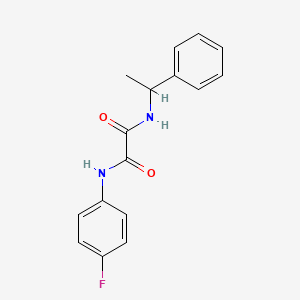
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that this compound may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The exact mechanism by which this compound exerts its anti-inflammatory and antiviral effects is still under investigation.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been shown to exhibit potent antitumor, anti-inflammatory, and antiviral effects in vitro. However, its biochemical and physiological effects in vivo have not been extensively studied. It is unclear whether this compound can be administered safely to humans and what potential side effects it may have.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione in lab experiments is its potent antitumor activity against various cancer cell lines. This compound may be a useful tool for studying the mechanisms of cancer cell growth and division. Additionally, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione may be a useful tool for studying the mechanisms of inflammation and viral replication. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Orientations Futures
There are several future directions for the study of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and biochemical and physiological effects in vivo. This will help to determine whether this compound has potential therapeutic applications in humans. Additionally, it may be useful to investigate the potential side effects of this compound and to develop methods for minimizing its toxicity. Another direction is to explore the potential of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione as a lead compound for the development of new antitumor, anti-inflammatory, and antiviral agents. By modifying the structure of this compound, it may be possible to develop more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by cyclization using acetic anhydride. The resulting compound is then purified by recrystallization to obtain the desired product. This synthesis method has been established as a reliable and efficient way to produce 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione in high yields.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, 3-(4-chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-pyridin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13-6-4-11(5-7-13)9-12-10-15(20)19(16(12)21)14-3-1-2-8-18-14/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWHIYXCQLBODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-5-(2-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4987756.png)
![2-{2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4987772.png)


![1-{2-[(1-ethyl-1H-benzimidazol-2-yl)thio]ethyl}-3-methyl-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B4987799.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4987807.png)

![5,6-dimethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4987817.png)
![3-(4-methoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B4987824.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B4987836.png)
![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4987846.png)
![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4987850.png)
![1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)